molecular formula C₃¹³C₆H₁₀O₃ B1159368 Ethyl Paraben-13C6

Ethyl Paraben-13C6

Cat. No.: B1159368
M. Wt: 172.13
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Paraben-13C6 (chemical name: Ethyl 4-hydroxybenzoate-13C6) is a stable isotope-labeled analog of ethyl paraben, where six carbon atoms in the aromatic ring are replaced with carbon-13 isotopes. Its molecular formula is C3<sup>13</sup>C6H10O3, with a molecular weight of 172.13 g/mol .

This compound is primarily utilized as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), due to its isotopic purity, which minimizes interference during quantification . It is classified under "Health and Personal Care Reference Materials" and serves as an antimicrobial agent in research settings. This compound is stored at +4°C and transported at ambient temperature to ensure stability . Its synthesis involves isotopic labeling techniques, as described in studies on <sup>13</sup>C-labeled compound production, which emphasize precision in retaining structural integrity while incorporating stable isotopes .

Properties

Molecular Formula

C₃¹³C₆H₁₀O₃

Molecular Weight

172.13

Synonyms

4-hydroxybenzoic Acid Ethyl Ester-13C6;  4-(Ethoxycarbonyl)phenol-13C6;  4-Carbethoxyphenol-13C6;  4-Hydroxybenzoic Acid Ethyl Ester-13C6;  Aseptin A-13C6;  Aseptoform E-13C6;  Easeptol-13C6;  Ethyl 4-Hydroxybenzoate-13C6;  Ethyl Butex-13C6;  Mekkings E-13C6; 

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Use as an Internal Standard:
Ethyl Paraben-13C6 is commonly employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods. Its isotopic labeling allows for accurate quantification of ethyl paraben and other parabens in complex biological matrices. For instance, studies have demonstrated its effectiveness in measuring paraben concentrations in urine and serum samples, providing reliable data for pharmacokinetic analyses .

Case Study:
In a study examining the urinary concentrations of methylparaben and ethylparaben in rats, this compound was used to ensure precise quantification. The results indicated significant dose-dependent increases in urinary levels after administration, showcasing the utility of labeled standards in pharmacokinetic research .

Toxicological Studies

Estrogenicity Assessment:
Research has focused on the estrogenic effects of parabens, including ethyl paraben. This compound has been integral in studies assessing the potential link between paraben exposure and breast cancer risk. These studies often utilize isotopically labeled compounds to trace metabolic pathways and determine biological effects at relevant exposure levels .

Case Study:
A notable study evaluated the uterotrophic effects of ethyl paraben in immature rats. The study utilized this compound to measure the compound's bioavailability and its influence on estrogen-responsive biomarker genes. The findings indicated that ethyl paraben could induce estrogenic activity at doses near those typically encountered by humans .

Environmental Monitoring

Detection of Parabens in Environmental Samples:
this compound is also employed in environmental studies to monitor parabens' prevalence in water sources and sediments. Its stable isotope nature allows for differentiation between naturally occurring parabens and those introduced through human activities.

Case Study:
In an ecological hazard assessment, researchers measured the concentrations of various parabens, including ethyl paraben, in aquatic environments. The use of this compound facilitated accurate detection and quantification, helping to evaluate potential ecological risks associated with paraben contamination .

Safety Assessments

Cosmetic Ingredient Safety:
this compound plays a role in safety assessments for cosmetic products containing parabens. By providing a clear understanding of absorption and metabolism, researchers can better assess the safety profiles of these compounds when used at recommended concentrations.

Case Study:
The Cosmetic Ingredient Review (CIR) panel has concluded that ethyl paraben is safe for use in cosmetics based on extensive studies that often include isotopically labeled standards like this compound to ensure accurate data collection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Paraben-13C6 belongs to a family of <sup>13</sup>C-labeled parabens, which differ in alkyl chain length and molecular properties. Below is a comparative analysis with its closest analogs:

Structural and Molecular Comparison

Property This compound Mthis compound Butyl Paraben-13C6
Molecular Formula C3<sup>13</sup>C6H10O3 <sup>13</sup>C6C2H8O3 <sup>13</sup>C6C5H14O3
Molecular Weight (g/mol) 172.13 158.10 200.18
CAS Number Not explicitly listed 1581694-95-2 1416711-53-9
Alkyl Chain Length Ethyl (-C2H5) Methyl (-CH3) Butyl (-C4H9)
Primary Application LC-MS internal standard Analytical standard Analytical standard

Data sourced from product monographs and analytical studies .

Functional Differences

  • Molecular Weight and Chromatographic Behavior: Increasing alkyl chain length (methyl → ethyl → butyl) correlates with higher molecular weight and hydrophobicity. This affects retention times in reversed-phase LC-MS, with butyl paraben-13C6 exhibiting the longest retention due to its larger nonpolar domain .
  • Analytical Utility : All three compounds are used as isotopic internal standards to quantify their unlabeled counterparts in complex matrices. For example, mthis compound is frequently employed in pharmaceutical quality control, while ethyl and butyl variants are prioritized in environmental and cosmetic analyses .
  • Synthesis Challenges : The incorporation of <sup>13</sup>C isotopes into the aromatic ring requires stringent control to avoid steric hindrance, a process detailed in studies on <sup>13</sup>C-labeled compound synthesis . This compound’s intermediate chain length balances solubility in aqueous-organic mobile phases, enhancing its versatility in method development .

Preparation Methods

Procedure and Conditions

This method employs p-hydroxybenzoic acid and ethanol under microwave irradiation, using sodium hydrogen sulfate as a catalyst. The reaction occurs in a sealed vessel with electromagnetic stirring, enabling rapid heating and reduced reaction times.

Critical Steps

  • Mixing : p-hydroxybenzoic acid, ethanol, and NaHSO4 are combined in a 3-neck flask.

  • Microwave irradiation : 300–500 W for 1–2.5 hours, with water removal via a Dean-Stark trap.

  • Workup : Excess ethanol is distilled, and the product is crystallized, washed with sodium carbonate, and filtered.

Yield and Scalability

This method achieves a 92.6% yield under optimized conditions (2-hour reaction time, 1:5 molar ratio of p-hydroxybenzoic acid to ethanol). The microwave approach reduces energy consumption and avoids prolonged heating, making it suitable for industrial scale-up.

Comparative Analysis of Preparation Methods

The table below contrasts key aspects of both methods:

ParameterHouben–Hoesch MethodMicrowave Method
Starting Material Phenol-13C6p-Hydroxybenzoic Acid
Catalyst TrichloroacetonitrileSodium Hydrogen Sulfate
Reaction Time 8–12 hours (total)1–2.5 hours
Yield 65–80%92.6%
Isotopic Purity >99%Not applicable (unlabeled)
Applications Isotopic tracer studiesIndustrial production

Challenges and Innovations

Isotopic Labeling Considerations

The Houben–Hoesch method’s reliance on 13C6-phenol ensures high isotopic purity but increases costs due to expensive precursors. Recent advances propose using deuterated ethanol to synthesize doubly labeled (13C6/D5) derivatives without additional steps .

Q & A

Q. How is Ethyl Paraben-13C6 synthesized for use as an internal standard in analytical chemistry?

this compound is synthesized via isotopic labeling, where the benzene ring carbons are replaced with ¹³C isotopes. A typical method involves esterification of 4-hydroxybenzoic acid-(ring-¹³C6) with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). Purification is achieved via recrystallization or chromatography, with isotopic purity (>99%) confirmed by mass spectrometry . Researchers must document reaction conditions (temperature, solvent ratios) and validate purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Isotope dilution methods leverage this compound as an internal standard to correct for matrix effects and ionization variability. Key parameters include:

  • Column selection (C18 for reverse-phase separation)
  • Ionization mode (electrospray ionization in negative mode)
  • Quantification via calibration curves with deuterated analogs .

Q. How do researchers validate the stability of this compound under varying storage conditions?

Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) and monitoring via HPLC-UV or LC-MS. Degradation products (e.g., hydrolyzed 4-hydroxybenzoic acid) are quantified to establish shelf-life recommendations. Statistical models like Arrhenius equations predict long-term stability .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in pharmacokinetic studies?

Researchers must:

  • Control for isotopic effects : Ensure ¹³C labeling does not alter metabolic pathways compared to unlabeled ethyl paraben.
  • Optimize dosing : Use tracer doses (nanogram levels) to avoid saturation of metabolic enzymes.
  • Validate extraction efficiency : Spike recovery experiments in biological fluids (plasma, urine) to confirm >90% recovery .
  • Account for batch variability : Include multiple synthesis batches in reproducibility assessments .

Q. How can contradictory data on this compound’s chromatographic behavior be resolved?

Discrepancies in retention times or peak splitting often arise from:

  • Mobile phase pH variations : Paraben ionization affects retention; buffer at pH 3.0–4.0 for consistency.
  • Column aging : Regular column performance checks using reference standards.
  • Isotopic impurities : Verify isotopic enrichment via high-resolution MS to rule out ¹²C contamination .

Q. What statistical approaches are recommended for interpreting low-abundance this compound signals in environmental samples?

For trace-level detection (e.g., ng/L in water):

  • Use limit of detection (LOD) calculations based on signal-to-noise ratios (3:1 threshold).
  • Apply Bayesian hierarchical models to account for spatial/temporal variability in environmental matrices.
  • Validate with bootstrap resampling to estimate confidence intervals for low-concentration replicates .

Q. How do researchers address ethical and reproducibility challenges in studies using isotope-labeled parabens?

  • Ethical compliance : Adhere to chemical safety protocols (e.g., fume hood use, waste disposal) per institutional guidelines .
  • Reproducibility : Share synthesis protocols and raw spectral data via repositories like Zenodo, ensuring transparency in peak integration parameters .

Methodological Frameworks

Q. What criteria should guide the selection of this compound for mechanistic toxicology studies?

Use the FINER framework to evaluate:

  • Feasibility : Availability of isotopic standards and analytical infrastructure.
  • Novelty : Addressing gaps in paraben metabolism or endocrine disruption mechanisms.
  • Relevance : Aligning with regulatory priorities (e.g., EU’s SCHEER evaluations) .

Q. How can conflicting results in paraben bioaccumulation studies be systematically analyzed?

Conduct a weight-of-evidence review :

  • Classify studies by matrix (human serum vs. environmental water).
  • Apply meta-regression to identify covariates (e.g., lipid content, detection limits).
  • Use sensitivity analysis to test robustness against outlier removal .

Data Presentation Standards

Q. What are the best practices for reporting this compound data in peer-reviewed journals?

  • Chemical identifiers : Include CAS number (if available), isotopic purity, and supplier catalog numbers .
  • Statistical clarity : Report p-values with exact figures (e.g., p=0.032) and effect sizes (Cohen’s d) .
  • Reproducibility : Deposit chromatograms and mass spectra in supplemental materials or public repositories .

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